5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine
Overview
Description
5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine is a heterocyclic compound that belongs to the pyrazolopyrazine family This compound is characterized by the presence of a bromine atom at the 5th position and an amine group at the 3rd position of the pyrazolo[3,4-B]pyrazine ring system
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells . They are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain .
Mode of Action
This compound interacts with its targets, the TRKs, by inhibiting their activities . The compound has shown to have a good overlap with entrectinib, a known TRK inhibitor, and suitably occupies the ATP pocket .
Biochemical Pathways
Upon activation, the intramembrane kinase domain of TRKs is phosphorylated, triggering downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells .
Pharmacokinetics
One of the synthesized compounds in the same family showed good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 .
Result of Action
The result of the action of this compound is the inhibition of TRKA . This leads to the inhibition of the proliferation of certain cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-B]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate. This intermediate is then subjected to further reactions to introduce the amine group at the 3rd position . The reaction conditions often involve the use of protecting groups such as PMB-Cl to protect the NH group during the synthesis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The scalability of the synthesis process is crucial for industrial applications, ensuring the compound can be produced in sufficient quantities for research and development.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to modify its chemical structure.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include N-iodosuccinimide (NIS) for iodization, protecting groups like PMB-Cl, and various oxidizing and reducing agents depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups at the 5th position, while cyclization reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, particularly as inhibitors of specific enzymes and receptors.
Biological Research: It is employed in studies investigating the biological activity of pyrazolopyrazine derivatives, including their anticancer, antibacterial, and antiviral properties.
Chemical Biology: The compound serves as a tool for probing biological pathways and understanding the molecular mechanisms of various diseases.
Industrial Applications: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-B]pyridine: A closely related compound with similar structural features but lacking the bromine atom at the 5th position.
Pyrrolopyrazine Derivatives: These compounds share a similar heterocyclic core but differ in the arrangement of nitrogen atoms and substituents.
Uniqueness
5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrazolopyrazine derivatives and contributes to its potential as a versatile compound in scientific research and drug discovery .
Properties
IUPAC Name |
5-bromo-2H-pyrazolo[3,4-b]pyrazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN5/c6-2-1-8-5-3(9-2)4(7)10-11-5/h1H,(H3,7,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDJIDGFTDEJFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NNC(=C2N=C1Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20725561 | |
Record name | 5-Bromo-2H-pyrazolo[3,4-b]pyrazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20725561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1242336-77-1 | |
Record name | 5-Bromo-1H-pyrazolo[3,4-b]pyrazin-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1242336-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2H-pyrazolo[3,4-b]pyrazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20725561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-5-bromo-1H-pyrazolo[3,4-b]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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